3,5-Dibromopyridine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromopyridine-d3: is a deuterated derivative of 3,5-dibromopyridine, where the hydrogen atoms at specific positions are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopyridine-d3 typically involves the bromination of pyridine. The process can be carried out using molecular bromine in fuming sulfuric acid at elevated temperatures (around 130°C) to yield a mixture of 3-bromo- and 3,5-dibromopyridine . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in the industrial preparation to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromopyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Lithiation Reactions: The compound can undergo lithiation with lithium diisopropylamide, followed by reaction with electrophiles to yield substituted products.
Borylation Reactions: It can be used in palladium-catalyzed cross-coupling reactions with tetraalkoxydiborane or dialkoxyhydroborane to form boronic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Lithiation: Lithium diisopropylamide is commonly used for lithiation reactions.
Borylation: Palladium catalysts and boron reagents such as tetraalkoxydiborane are used in borylation reactions.
Major Products:
Substituted Pyridines: Products from nucleophilic substitution reactions.
4-Alkyl-3,5-dibromopyridines: Products from lithiation and subsequent reactions with electrophiles.
Boronic Acid Derivatives: Products from borylation reactions.
Scientific Research Applications
3,5-Dibromopyridine-d3 is widely used in scientific research due to its isotopic labeling and reactivity. Some applications include:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromopyridine-d3 involves its participation in various chemical reactions due to the presence of bromine atoms and the isotopic labeling with deuterium. The bromine atoms make it a good candidate for substitution and cross-coupling reactions, while the deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
3,5-Dibromopyridine: The non-deuterated version of the compound.
3,5-Dichloropyridine: A similar compound with chlorine atoms instead of bromine.
3,5-Diiodopyridine: A compound with iodine atoms instead of bromine.
Uniqueness: 3,5-Dibromopyridine-d3 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies involving isotopic effects and in tracing reaction pathways. The presence of bromine atoms also provides distinct reactivity compared to other halogenated pyridines.
Properties
IUPAC Name |
3,5-dibromo-2,4,6-trideuteriopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-05-9 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.